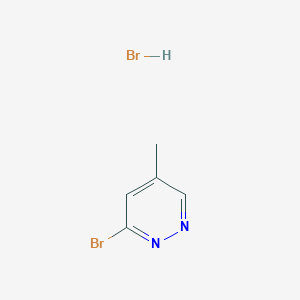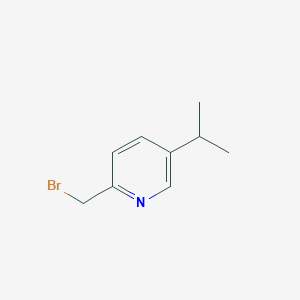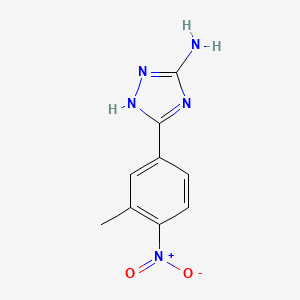![molecular formula C7H10O3 B13664957 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13664957.png)
3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . Another method involves the use of sodium bicarbonate and Novozym435 in a controlled reaction to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient catalysts and controlled reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding and subsequent biological activity. The compound’s bicyclic structure also contributes to its stability and reactivity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexane: Lacks the hydroxyl and carboxylic acid groups, making it less reactive in certain chemical reactions.
3-Hydroxybicyclo[3.1.0]hexane: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane:
Uniqueness
3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3-hydroxybicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-3-1-4-5(2-3)6(4)7(9)10/h3-6,8H,1-2H2,(H,9,10) |
Clé InChI |
PLZINSNCYNXTGM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2C1C2C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13664883.png)


![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)




![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)

![5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13664950.png)

